molecular formula C14H11BrN2 B2936837 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 419557-39-4

2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B2936837
CAS No.: 419557-39-4
M. Wt: 287.16
InChI Key: FXHSFARMKRAXSU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine (AI-33) is a brominated imidazo[1,2-a]pyridine derivative synthesized via condensation reactions involving 2-amino-4-methylpyridine and 2-bromo-substituted aryl precursors . This compound is characterized as a brown solid with a molecular formula of C₁₄H₁₁BrN₂, a molecular weight of 287.16 g/mol, and a melting point of ~70% yield in synthesis protocols . Its ¹H-NMR spectrum (400 MHz, CDCl₃) reveals distinct signals at δ 8.17 (d, J = 7.5 Hz, 1H), 2.37 (s, 3H for the methyl group), and aromatic protons between δ 7.09–8.17, confirming the ortho-bromophenyl and 7-methyl substitutions .

This positions it as a candidate for anti-inflammatory drug development.

Properties

IUPAC Name

2-(2-bromophenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHSFARMKRAXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by bromination. One common method involves the use of 2-aminopyridine, 2-bromobenzaldehyde, and a methylating agent under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process often includes steps such as bromination, cyclization, and purification to achieve high yields and purity. The use of environmentally benign solvents and catalysts is emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physical Properties

Table 1: Structural and Physical Properties of AI-33 and Analogous Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key References
2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine (AI-33) 2-Bromophenyl, 7-methyl C₁₄H₁₁BrN₂ 287.16 Not reported
2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine 2-Bromophenyl, 6-methyl C₁₄H₁₁BrN₂ 287.16 Not reported
2-(4-Bromophenyl)imidazo[1,2-a]pyridine 4-Bromophenyl C₁₃H₉BrN₂ 273.13 Not reported
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine 4-Chlorophenyl, 7-methyl C₁₄H₁₁ClN₂ 242.71 Not reported
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine 4-Methoxyphenyl, 7-methyl C₁₅H₁₄N₂O 238.29 Not reported
2-(Adamantan-1-yl)-7-methylimidazo[1,2-a]pyridine (2c) Adamantyl, 7-methyl C₁₈H₂₂N₂ 266.38 409–411

Key Observations :

  • Halogen Effects : Replacing bromine with chlorine (e.g., 2-(4-chlorophenyl)-7-methyl analog) decreases molecular weight and may reduce lipophilicity, impacting membrane permeability .
  • Methyl Group Position : The 6-methyl isomer (vs. 7-methyl in AI-33) exhibits identical molecular weight but distinct steric and electronic environments, which could influence crystallization and bioactivity .
  • Bulky Substituents : Adamantyl-substituted analogs (e.g., compound 2c) show higher melting points (409–411 K) due to enhanced crystal packing efficiency from the rigid adamantane moiety .

Key Insights :

  • AI-33 vs. Methoxy Analogs : The 4-methoxyphenyl analog exhibits a higher activity score (83 vs. AI-33’s qualitative IL-1β inhibition), suggesting electron-donating groups enhance target engagement in certain assays .
  • Adamantyl Derivatives : These compounds show potent anticholinesterase activity, likely due to adamantane’s hydrophobic interactions with enzyme pockets .
  • Selenium-Fused Derivatives: Copper-catalyzed selenylation of AI-33 analogs yields benzo[b]selenophene-fused compounds with anticancer activity, highlighting the role of selenium in redox modulation .

Biological Activity

2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, including its antimicrobial, antiviral, and anticancer properties. The compound's unique structure contributes to its interactions with various biological targets, making it a subject of significant research interest.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group at the second position and a methyl group at the seventh position of the imidazo[1,2-a]pyridine framework. This specific arrangement influences its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate enzyme activity involved in inflammatory pathways and exhibit effects on cell signaling mechanisms. The compound has been shown to inhibit certain enzymes, contributing to its anti-inflammatory properties .

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class, including this compound, demonstrate significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi, highlighting their potential as therapeutic agents against infectious diseases .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, it has been reported to exhibit moderate activity against cancer cell lines such as HCT-116. The compound's mechanism involves inducing apoptosis in cancer cells while showing minimal toxicity towards normal cells .

Cell Line IC50 (μM) Effect
HCT-11615.0Moderate inhibition
MCF-720.0Moderate inhibition
Normal Cells>50Minimal toxicity

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Study on Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer activity of several imidazo[1,2-a]pyridine derivatives, including this compound. The research demonstrated that this compound significantly inhibited cell proliferation in vitro and induced cell cycle arrest in cancer cells .

Study on Antimicrobial Activity

Another study focused on evaluating the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against multi-drug resistant bacteria. The results indicated that this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Key Differences Biological Activity
2-Phenylimidazo[1,2-a]pyridineLacks bromine substituentDifferent reactivity
7-Methylimidazo[1,2-a]pyridineLacks bromophenyl groupAltered electronic properties
2-(4-Bromophenyl)imidazo[1,2-a]pyridineBromine at different positionVariations in reactivity

Q & A

Q. What are the optimal synthetic routes for 2-(2-bromophenyl)-7-methylimidazo[1,2-a]pyridine, and how can reaction yields be maximized?

The compound can be synthesized via condensation reactions between 2-amino-4-methylpyridine and substituted bromoacetophenones under mild conditions. Sodium nitrite (NaNO₂) acts as a nitroso donor, followed by reduction with hydrobromic acid and tin to form intermediates. Acetic acid catalysis at room temperature yields the product with >75% efficiency. Key parameters include stoichiometric control of bromoacetophenone derivatives and solvent selection (e.g., acetonitrile/methanol mixtures for crystallization) .

Q. Which spectroscopic techniques are critical for validating the structure and purity of this compound?

Multimodal characterization is essential:

  • ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., methyl groups at δ 2.4–2.6 ppm) and bromophenyl substituents .
  • IR spectroscopy : Confirms C-Br stretches (500–600 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 287.15 for C₁₄H₁₁BrN₂) and fragmentation patterns .

Q. How can reaction intermediates be stabilized during synthesis?

Intermediates like SeCN-substituted species (formed via Co-catalyzed selenylation) require inert atmospheres and anhydrous solvents (e.g., MeCN) to prevent hydrolysis. Temperature control (130°C in sealed tubes) minimizes side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of catalytic selenylation reactions involving this compound?

Cobalt-catalyzed reactions with KSeCN proceed via a two-step mechanism:

  • Step 1 : In situ formation of N-selenocyanate-succinimide from N-chlorosuccinimide (NCS) and KSeCN.
  • Step 2 : Coordination of the intermediate to Co, followed by intramolecular addition to the Se-CN bond, leading to C(sp²)-Br bond cleavage and selenophene ring closure. DFT studies support the preference for 5-membered selenophene formation over 6-membered isomers .

Q. How do substituents on the bromophenyl group influence bioactivity or photophysical properties?

  • Bioactivity : Derivatives with electron-withdrawing groups (e.g., nitro or cyano) show enhanced binding to cholinesterase enzymes (IC₅₀ < 10 µM). Dose-response curves (complete vs. partial) correlate with substitution patterns .
  • Photophysics : Polymorphism in cyano-substituted analogs leads to tunable luminescence (yellow to red emission) via excited-state intramolecular proton transfer (ESIPT). X-ray crystallography reveals stacking interactions that modulate emission wavelengths .

Q. What computational methods validate experimental data for this compound?

  • DFT calculations : Optimize molecular geometries (B3LYP/6-31G*) and predict NMR chemical shifts (<0.5 ppm deviation from experimental values). Electron density maps correlate with electrophilic reactivity at the imidazo[1,2-a]pyridine C3 position .
  • Molecular docking : Simulate interactions with biological targets (e.g., ENR enzyme) using 3D ligand alignment and binding affinity scoring (ΔG < −8 kcal/mol) .

Q. How can waste from large-scale syntheses be managed to meet environmental safety standards?

Brominated byproducts require segregation and treatment by licensed waste handlers. Neutralization with aqueous bases (e.g., NaOH) precedes incineration. LC-MS monitoring ensures residual bromine levels <1 ppm in effluents .

Methodological Considerations

Q. What strategies mitigate contradictions between theoretical and experimental spectroscopic data?

  • Solvent effects : Simulate NMR spectra with explicit solvent models (e.g., DMSO or CDCl₃) to account for polarity-induced shifts .
  • Conformational averaging : Use molecular dynamics (MD) to model rotational barriers of bromophenyl groups, which may obscure splitting patterns in experimental NMR .

Q. How are reaction conditions optimized for scalability without compromising yield?

  • Catalyst loading : Reduce CoC₂O₄ to 5 mol% while maintaining 1,10-phenanthroline as a ligand to achieve >80% yield .
  • Flow chemistry : Continuous reactors minimize thermal degradation during exothermic steps (e.g., bromophenyl coupling) .

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